Methyl 4-(aminomethyl)piperidine-1-carboxylate
Description
Methyl 4-(aminomethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a methyl ester group at the 1-position and an aminomethyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of prodrugs, enzyme inhibitors, and bioactive molecules . Its tert-butyl-protected analog, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, is frequently employed in peptide coupling reactions and as a precursor for acetylcholinesterase inhibitors, as demonstrated in the synthesis of therapeutic prodrugs . The methyl ester variant offers distinct reactivity due to its lower steric hindrance compared to bulkier esters, making it suitable for further functionalization .
Properties
IUPAC Name |
methyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)10-4-2-7(6-9)3-5-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNLRXEEPUTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis often begins with piperidine or piperidine derivatives such as 4-hydroxypiperidine or 4-chloropiperidine, which serve as the core scaffold. The initial step involves selective functionalization at the 4-position:
- Alkylation or Nucleophilic Substitution:
Using halogenated intermediates (e.g., 4-bromomethylpiperidine) to introduce reactive groups that can be further modified. For instance, a typical approach involves halogenation at the 4-position, followed by nucleophilic substitution with amines or formaldehyde derivatives to generate aminomethyl functionalities.
Introduction of the Aminomethyl Group
The key step in creating the aminomethyl group involves formaldehyde-based Mannich-type reactions or reductive amination :
Mannich Reaction:
Reacting formaldehyde with primary amines and the piperidine ring under acidic or neutral conditions facilitates the formation of the aminomethyl substituent at the 4-position.Reductive Amination:
Condensation of formaldehyde with the piperidine derivative, followed by reduction (e.g., with sodium cyanoborohydride), yields the aminomethylated product.
Carboxylate Formation and Esterification
The carboxylate group is introduced via oxidation of the corresponding amine or alcohol intermediates , followed by esterification :
Oxidation:
Oxidizing the primary amine or alcohol to the corresponding acid, often using oxidants like potassium permanganate or chromium-based reagents.Esterification:
The acid is then esterified with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) to afford the methyl ester.
Specific Reaction Conditions and Variations
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Halogenation at 4-position | N-bromosuccinimide (NBS), radical initiators | 0°C to room temperature | Ensures selective bromomethylation |
| Aminomethylation | Formaldehyde, primary amines | Acidic or neutral, room temperature | Mannich reaction or reductive amination |
| Oxidation | Potassium permanganate, chromium reagents | Reflux, controlled pH | Converts intermediates to acids |
| Esterification | Methanol, sulfuric acid | Reflux | Forms methyl ester |
Industrial and Continuous Flow Approaches
Modern industrial synthesis employs continuous flow reactors to improve safety, scalability, and reaction control. These setups allow precise temperature and reagent addition, minimizing side reactions and maximizing yield.
Flow methylation:
Using methylating agents like methyl iodide or dimethyl sulfate with controlled addition to the amine intermediates.Automated protection-deprotection cycles:
Employing automated systems for Boc protection and deprotection, which streamline the synthesis process.
Research Findings and Data Analysis
Reaction Efficiency and Purity
Research indicates that multi-step syntheses involving Mannich reactions and esterification under optimized conditions yield MAPC with purities exceeding 95%, as verified by NMR and HPLC analysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various amides, carboxylic acids, and substituted piperidine derivatives. These products are often of significant interest in medicinal chemistry and drug development.
Scientific Research Applications
Methyl 4-(aminomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 4-(aminomethyl)piperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Functional Group Analysis
- Ester Variants: The methyl ester group in the target compound provides faster hydrolysis kinetics compared to tert-butyl (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) or benzyl esters, enabling easier deprotection in multi-step syntheses . Ethyl esters (e.g., Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate) balance stability and reactivity for amide bond formation .
- Aminomethyl vs. Hydroxymethyl: The 4-aminomethyl group enhances nucleophilicity, facilitating reactions with carbonyl electrophiles (e.g., in prodrug activation ). In contrast, 4-hydroxymethyl derivatives require activation for further functionalization .
- Aromatic Modifications : Compounds like Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate exhibit enhanced biological activity due to aryl and hydroxyl groups, which improve binding to biological targets .
Biological Activity
Methyl 4-(aminomethyl)piperidine-1-carboxylate (MAPC) is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C8H16N2O2
- CAS Number : 1249783-95-6
- Category : Piperidine derivative
MAPC is a derivative of piperidine, characterized by the presence of an aminomethyl group and a carboxylate moiety. Its structural features suggest a potential for diverse interactions with biological targets.
MAPC's biological activity can be attributed to its ability to modulate various biochemical pathways:
- Enzyme Interaction : MAPC has been shown to interact with enzymes involved in metabolic processes, influencing their activity through inhibition or activation. This interaction can alter enzyme conformation and affect metabolic fluxes within cells.
- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate growth, differentiation, and apoptosis. By modulating these pathways, MAPC can impact gene expression and cellular metabolism.
- Receptor Binding : Similar compounds have demonstrated the ability to bind to specific receptors, potentially leading to therapeutic effects in neurological and psychiatric disorders .
Table 1: Summary of Biological Activities
Antiviral Activity
A study highlighted MAPC's structural analogs as potent inhibitors against Ebola virus entry. Compounds similar to MAPC showed effective inhibition with EC50 values less than 10 μM in Vero cell assays . This suggests that MAPC could be a lead compound for developing antiviral therapies.
Cytotoxic Effects
Research on related piperidine derivatives indicates that they can induce cytotoxic effects in glioblastoma cells, demonstrating the potential for MAPC in cancer therapeutics. The study noted that specific modifications at the indolyl position significantly influenced biological activity, suggesting that MAPC's structure could be optimized for enhanced efficacy .
Dosage Effects
The biological effects of MAPC are dose-dependent:
- Low Doses : May enhance cellular functions and metabolic pathways.
- High Doses : Can lead to cytotoxicity or disruption of normal physiological processes.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(aminomethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via reductive amination or carbamate coupling. For example, tert-butyl analogs (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) are synthesized by reacting 4-aminomethylpiperidine with benzaldehyde under Dean-Stark conditions, followed by carbamate protection . Key variables include solvent choice (toluene, dichloromethane), temperature (reflux for 2–12 hours), and purification via flash chromatography (5–50% EtOAc/hexane). Yields depend on stoichiometric ratios (e.g., 1:1.05 amine:aldehyde) and catalyst use (e.g., cesium carbonate for nucleophilic substitution) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry via proton shifts (e.g., δ 5.12 ppm for benzyl carbamate protons) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., M+1 = 361 for substituted derivatives) .
- HPLC/GC : Assess purity (>98% for research-grade material) .
- Melting Point Analysis : Not applicable for oils; instead, use TLC (Rf 0.56 in hexane:EtOAc 2:1) .
Q. What are the critical storage conditions to ensure compound stability?
Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or strong oxidizers, which degrade the aminomethyl group .
Advanced Research Questions
Q. How can this compound be integrated into PROTACs or enzyme inhibitor design?
The piperidine scaffold serves as a flexible linker in PROTACs (Proteolysis-Targeting Chimeras). For example, tert-butyl 4-(((sulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate derivatives are synthesized to target PDEδ, a lipid metabolism regulator. Key steps include:
- Coupling Reactions : Use EDC/HOBt or DIPEA-mediated nucleophilic substitution (e.g., with 2-chloro-5-fluoropyrimidine) .
- Functional Group Compatibility : Ensure compatibility with warhead moieties (e.g., JZL184 analogs for monoacylglycerol lipase inhibition) .
- In Silico Modeling : Optimize linker length (e.g., 8–12 Å) for ternary complex formation .
Q. How should researchers address contradictions in reaction yields reported for piperidine derivatives?
Discrepancies in yields (e.g., 40–85% for similar reactions) often stem from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may cause side reactions .
- Catalyst Loading : Excess cesium carbonate (2 eq.) enhances SNAr reactions but risks over-alkylation .
- Temperature Control : Microwave-assisted synthesis at 150°C vs. conventional heating at 100°C can alter reaction kinetics .
Validate protocols using control experiments and replicate literature conditions before optimization.
Q. What methodologies are recommended for analyzing metabolic stability or toxicity in preclinical studies?
- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Toxicokinetics : Monitor for piperidine ring oxidation by LC-MS/MS, as tertiary amines may form reactive metabolites .
- Alternative Scaffolds : If toxicity is observed, replace the methyl carbamate with ethyl or benzyl groups to modulate lipophilicity .
Q. How can researchers troubleshoot low yields in amide coupling reactions involving this compound?
- Activation Strategies : Pre-activate carboxylic acids with HATU or PyBOP before coupling with the aminomethyl group .
- Steric Hindrance : Use bulky substituents (e.g., tert-butyl) to reduce side reactions .
- Purification Challenges : Employ reverse-phase HPLC for polar byproducts (e.g., unreacted pyrimidine derivatives) .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) due to limited toxicological data. In case of exposure, flush eyes/skin with water for 15 minutes and consult a physician .
- Scale-Up Considerations : For multi-gram synthesis, prioritize column chromatography over recrystallization due to the compound’s oily nature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
